Ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate
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Description
Synthesis Analysis
The synthesis pathway for a similar compound, 2-[6-(1,3-Dioxoisoindol-2-yl)hexanoylamino]benzamide, involves the reaction of 6-bromo-1H-indole-2,3-dione with 6-aminohexanoic acid to form 6-(1,3-dioxoisoindol-2-yl)hexanoic acid. This intermediate is then coupled with 2-aminobenzamide using standard peptide coupling reagents to yield the final product.Molecular Structure Analysis
The molecular structure of similar compounds suggests that the phthalimide fragments are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 6-bromo-1H-indole-2,3-dione with 6-aminohexanoic acid to form an intermediate, which is then coupled with 2-aminobenzamide using standard peptide coupling reagents.The compound forms yellow crystals with a melting point of 253.00°C .
Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized a variety of novel compounds related to Ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate and examined their potential in various scientific applications. For instance, a study focused on synthesizing new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, demonstrating significant antibacterial and antifungal activities against a range of pathogenic strains and yeast, showcasing the potential of these compounds in medicinal chemistry and as antimicrobial agents (Altundas et al., 2010).
Anti-Rheumatic Potential
Another study explored the anti-rheumatic capabilities of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II), and Zn(II) complexes. The research revealed significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, indicating the compound's potential in developing new anti-rheumatic medications (Sherif & Hosny, 2014).
Anticancer Applications
Furthermore, compounds synthesized from conjugation of 6-mercataptopurine or 2-aminothiazole with N-aminophthalimide using dithiocarbamate as spacer have shown promise as anticancer agents. These compounds were evaluated for their effectiveness against colon HCT-116 human cancer cell lines, with several displaying potent activity, highlighting the potential of these substances in cancer research (Nadhum & Mohammed, 2020).
Antimicrobial and Antioxidant Studies
Another study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, which were screened for antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, along with remarkable antioxidant potential, which could be beneficial in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S2/c1-2-32-25(31)21-18(19-11-8-14-33-19)15-34-22(21)26-20(28)12-4-3-7-13-27-23(29)16-9-5-6-10-17(16)24(27)30/h5-6,8-11,14-15H,2-4,7,12-13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUDMFHHOMTONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-thiophen-2-ylthiophene-3-carboxylate |
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